1-(2-bromo-4-nitrophenyl)-1H-imidazole
Overview
Description
1-(2-Bromo-4-nitrophenyl)-1H-imidazole is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
The synthesis of 1-(2-bromo-4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline. This intermediate is then subjected to cyclization with glyoxal or other suitable reagents to form the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Bromo-4-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides under specific conditions.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The imidazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
1-(2-Bromo-4-nitrophenyl)-1H-imidazole can be compared with similar compounds such as:
2-Bromo-4-nitrophenol: This compound shares the bromine and nitro functional groups but lacks the imidazole ring, making it less versatile in certain applications.
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: This compound has a piperidine ring instead of an imidazole ring, which can lead to different biological activities and applications.
The unique combination of the bromine, nitro, and imidazole groups in this compound makes it particularly valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVBYJRSYIKNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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